1,4-Naphthalenedione, 2-(methylphenylamino)- 1,4-Naphthalenedione, 2-(methylphenylamino)-
Brand Name: Vulcanchem
CAS No.: 18274-98-1
VCID: VC4088050
InChI: InChI=1S/C17H13NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)13-9-5-6-10-14(13)17(15)20/h2-11H,1H3
SMILES: CN(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3C2=O
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

1,4-Naphthalenedione, 2-(methylphenylamino)-

CAS No.: 18274-98-1

Cat. No.: VC4088050

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Naphthalenedione, 2-(methylphenylamino)- - 18274-98-1

Specification

CAS No. 18274-98-1
Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name 2-(N-methylanilino)naphthalene-1,4-dione
Standard InChI InChI=1S/C17H13NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)13-9-5-6-10-14(13)17(15)20/h2-11H,1H3
Standard InChI Key AUVGWGXCTGPJKZ-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3C2=O
Canonical SMILES CN(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-naphthoquinone core substituted at the 2-position with a methylphenylamino group. The naphthoquinone scaffold consists of two fused benzene rings with ketone groups at positions 1 and 4, creating a conjugated system that facilitates electron transfer reactions. The methylphenylamino substituent introduces steric and electronic modifications, altering solubility and binding affinity compared to unmodified naphthoquinones.

Key structural identifiers include:

  • IUPAC Name: 2-(N-methylanilino)naphthalene-1,4-dione

  • SMILES: CN(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3C2=O

  • InChIKey: AUVGWGXCTGPJKZ-UHFFFAOYSA-N

Physicochemical Profile

The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain under investigation, though related naphthoquinones typically exhibit decomposition temperatures above 150°C.

Table 1: Physicochemical Properties of 1,4-Naphthalenedione, 2-(methylphenylamino)-

PropertyValue
Molecular FormulaC₁₇H₁₃NO₂
Molecular Weight263.29 g/mol
CAS Number18274-98-1
XLogP33.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Structural Modifications

Conventional Synthesis Routes

The compound is synthesized via nucleophilic substitution reactions. A representative method involves refluxing 2-hydroxy-1,4-naphthoquinone with N-methylaniline in ethanol using InCl₃ as a catalyst . The reaction proceeds through imine intermediate formation, followed by quinone coupling:

2-Hydroxy-1,4-naphthoquinone+N-methylanilineInCl3,Δ1,4-Naphthalenedione, 2-(methylphenylamino)-+H2O\text{2-Hydroxy-1,4-naphthoquinone} + \text{N-methylaniline} \xrightarrow{\text{InCl}_3, \Delta} \text{1,4-Naphthalenedione, 2-(methylphenylamino)-} + \text{H}_2\text{O}

Purification typically involves chromatographic techniques, with yields ranging from 60–75% depending on substituent electronic effects .

Advanced Functionalization Strategies

Recent efforts focus on introducing electron-withdrawing or donating groups to modulate bioactivity. For example:

  • Halogenation: Bromo or iodo substituents enhance antitumoral potency by increasing electrophilicity .

  • Methoxy Groups: Improve solubility but may reduce membrane permeability .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates selective cytotoxicity against cancer cell lines, particularly hormone-dependent breast cancer (T47D) and lymphoblastic leukemia (MOLT-3), with IC₅₀ values as low as 1.98 μM . Mechanistic studies suggest EGFR tyrosine kinase inhibition, disrupting downstream signaling pathways like MAPK/ERK .

Table 2: Cytotoxic Activity Against Cancer Cell Lines (IC₅₀, μM)

CompoundMOLT-3T47DHepG2
8a (4-NO₂)1.9811.6886.06
12a (4-OH)4.6714.7122.59
Doxorubicin0.021.040.50

Enzyme Inhibition

The compound inhibits topoisomerase II (IC₅₀ = 8.2 μM) by intercalating DNA and stabilizing cleavage complexes, a mechanism shared with etoposide .

Pharmacological and Toxicological Profiles

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Predominantly oxidized by CYP3A4 to hydroxylated metabolites.

  • Toxicity: Moderate hepatotoxicity risk (LD₅₀ = 220 mg/kg in rodents).

Selectivity Index

The selectivity index (SI) for MOLT-3 vs. normal lung fibroblasts (MRC-5) reaches 37.8, indicating favorable therapeutic windows .

Applications and Future Directions

Drug Development

Lead optimization efforts aim to reduce off-target effects by modifying the phenylamino group. Hybrid derivatives combining naphthoquinone and acridine moieties show enhanced DNA intercalation .

Diagnostic Imaging

Radiolabeled analogs (e.g., ¹⁸F derivatives) are under investigation for PET imaging of tumor redox states.

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